Cas no 13729-79-8 (4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-)

4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a sulfonamide-substituted piperidinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 4-piperidinone core modified with a 3-methyl group and a 4-methylphenylsulfonyl moiety, enhancing its reactivity and selectivity in chemical transformations. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, offering controlled steric and electronic properties due to its substituted aromatic and heterocyclic components. Its stability under various reaction conditions makes it a versatile building block for medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor modulators. The product is typically characterized by high purity and consistent performance in synthetic applications.
4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- structure
13729-79-8 structure
Product Name:4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
CAS No:13729-79-8
MF:C13H17NO3S
MW:267.35
CID:5519567
PubChem ID:3865867
Update Time:2025-06-28

4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
    • 3-Methyl-1-tosylpiperidin-4-one
    • WAY-223539
    • SMSF0008718
    • BIM-0006873.P001
    • 13729-79-8
    • 3-methyl-1-(4-methylbenzenesulfonyl)piperidin-4-one
    • G71987
    • Oprea1_103681
    • CBMicro_006780
    • Oprea1_662790
    • CB09115
    • Inchi: 1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(16,17)14-8-7-13(15)11(2)9-14/h3-6,11H,7-9H2,1-2H3
    • InChI Key: CEGLVGHCQTVTGP-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(C)C=C2)(=O)=O)CCC(=O)C(C)C1

Computed Properties

  • Exact Mass: 267.09291458g/mol
  • Monoisotopic Mass: 267.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.8Ų

4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB600333-250mg
3-Methyl-1-tosylpiperidin-4-one; .
13729-79-8
250mg
€302.40 2024-07-19
abcr
AB600333-1g
3-Methyl-1-tosylpiperidin-4-one; .
13729-79-8
1g
€704.70 2024-07-19

Additional information on 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-

Professional Introduction to 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- and CAS No. 13729-79-8

4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-, identified by its CAS number CAS No. 13729-79-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The compound's unique combination of a piperidinone core and a sulfonyl group attached to a methylphenyl moiety makes it a valuable scaffold for developing novel therapeutic agents.

The structural motif of 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- features a six-membered nitrogen-containing ring (piperidinone) substituted at the 3-position with a methyl group and at the 1-position with a sulfonyl group linked to a 4-methylphenyl ring. This configuration endows the molecule with distinct electronic and steric properties, which can be exploited in the design of bioactive molecules. The presence of both electron-withdrawing (sulfonyl) and electron-donating (methyl) groups allows for fine-tuning of the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

In recent years, there has been growing interest in sulfonamide derivatives as pharmacophores due to their broad spectrum of biological activities. Sulfonamides are known for their ability to interact with biological targets such as enzymes and receptors, making them effective in modulating various physiological processes. The compound 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- represents an advanced scaffold that could be further modified to enhance its pharmacological profile. For instance, the piperidinone ring can serve as a privileged structure in drug design, contributing to favorable pharmacokinetic properties such as oral bioavailability and metabolic clearance.

Recent studies have highlighted the potential of piperidinone derivatives in addressing various therapeutic challenges. These compounds have been explored as inhibitors of enzymes involved in inflammation, cancer metabolism, and infectious diseases. The sulfonyl group in 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can act as a hinge-binding moiety, facilitating interactions with key residues in target proteins. This feature is particularly valuable in rational drug design, where precise molecular interactions are crucial for achieving high affinity and selectivity.

The synthesis of CAS No. 13729-79-8 involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic strategies include sulfonylation reactions followed by nucleophilic substitution on the piperidinone ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the methylphenyl sulfonyl moiety efficiently. These synthetic methodologies ensure that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological evaluation of derivatives like 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has revealed promising activities in preclinical models. For example, modifications at the piperidinone core have led to compounds with inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). These enzymes are implicated in various diseases, including cancer and neurological disorders. The structural flexibility of this scaffold allows for further derivatization to optimize potency and selectivity against specific biological targets.

In conclusion, CAS No. 13729-79-8, specifically referred to as 4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-, represents a compelling candidate for further exploration in drug discovery. Its unique structural features combined with its synthetic tractability make it an attractive scaffold for developing novel therapeutic agents. Ongoing research efforts are focused on elucidating its biological activity profiles and identifying potential lead compounds for clinical development. As our understanding of molecular interactions continues to advance, compounds like this are poised to play a pivotal role in addressing unmet medical needs.

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